(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride
Overview
Description
“(2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1251924-53-4 . It has a molecular weight of 229.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2.ClH/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10;/h3-5,12H,2,6-8H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 229.71 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have access to.Scientific Research Applications
Synthesis and Therapeutic Potential
1,4-Benzodioxin derivatives, including structures similar to (2,3-Dihydro-1,4-benzodioxin-5-ylmethyl)(ethyl)amine hydrochloride, have been studied extensively for their potential in therapeutic applications. These compounds are synthesized through reactions involving nucleophilic amines and have been identified as precursors for potential therapeutic compounds (Bozzo et al., 2003).
Antibacterial and Antifungal Applications
The derivatives of 2,3-dihydro-1,4-benzodioxin have demonstrated promising antibacterial and antifungal properties. Studies have synthesized and evaluated various derivatives for their antimicrobial activities, with some showing significant potential, particularly against specific bacterial strains and fungi (Abbasi et al., 2020a), (Abbasi et al., 2020b).
Anticonvulsant and Enzyme Inhibitory Properties
The amino amides and esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl) structures have been investigated for their anticonvulsant activities, showing potential in this therapeutic area (Arustamyan et al., 2019). Additionally, N-substituted derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl benzenesulfonamide have been studied for their potential as antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
Role in Antihypertensive Drug Synthesis
Compounds with the 2,3-dihydro-1,4-benzodioxin structure have been used as intermediates in the synthesis of antihypertensive drugs, such as Doxazosin, highlighting their significance in the pharmaceutical industry (Ramesh et al., 2006).
Antibacterial and Anti-inflammatory Potential
Research has shown that sulfonamide derivatives with a 1,4-benzodioxin ring structure possess antibacterial potential and can be used as therapeutic agents for inflammatory ailments (Abbasi et al., 2017b).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10;/h3-5,12H,2,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGAMLFOHNRJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C2C(=CC=C1)OCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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